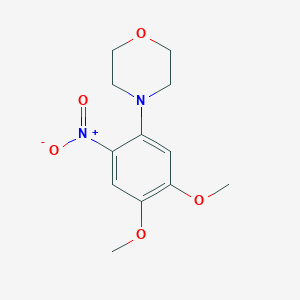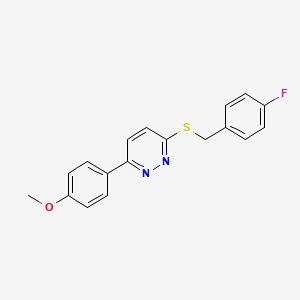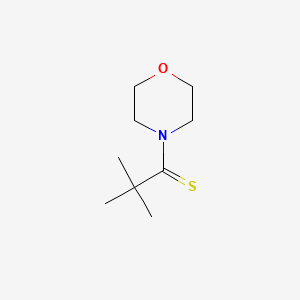![molecular formula C23H27N5O3S B2475415 6-[4-(Naphthalin-2-sulfonyl)piperazin-1-yl]-N-[(Oxolan-2-yl)methyl]pyridazin-3-amin CAS No. 899757-15-4](/img/structure/B2475415.png)
6-[4-(Naphthalin-2-sulfonyl)piperazin-1-yl]-N-[(Oxolan-2-yl)methyl]pyridazin-3-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]-N-[(oxolan-2-yl)methyl]pyridazin-3-amine is a complex organic compound that belongs to the class of 2-naphthalene sulfonic acids and derivatives.
Wissenschaftliche Forschungsanwendungen
6-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]-N-[(oxolan-2-yl)methyl]pyridazin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Vorbereitungsmethoden
The synthesis of 6-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]-N-[(oxolan-2-yl)methyl]pyridazin-3-amine typically involves multiple steps, including the formation of the naphthalene sulfonyl chloride, which is then reacted with piperazine to form the naphthalene-2-sulfonyl-piperazine intermediate. This intermediate is further reacted with pyridazine derivatives under specific conditions to yield the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Analyse Chemischer Reaktionen
6-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]-N-[(oxolan-2-yl)methyl]pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Wirkmechanismus
The mechanism of action of 6-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]-N-[(oxolan-2-yl)methyl]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
6-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]-N-[(oxolan-2-yl)methyl]pyridazin-3-amine can be compared with other similar compounds, such as:
- 4-(6-Chloro-Naphthalene-2-Sulfonyl)-Piperazin-1-Yl-(3,4,5,6-Tetrahydro-2h-[1,4’]Bipyridinyl-4-Yl)-Methanone
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 6-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]-N-[(oxolan-2-yl)methyl]pyridazin-3-amine .
Eigenschaften
IUPAC Name |
6-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-N-(oxolan-2-ylmethyl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3S/c29-32(30,21-8-7-18-4-1-2-5-19(18)16-21)28-13-11-27(12-14-28)23-10-9-22(25-26-23)24-17-20-6-3-15-31-20/h1-2,4-5,7-10,16,20H,3,6,11-15,17H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMIKNRPPHCMCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Amino-2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2475332.png)
![1-{5,11-dimethyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}-3-methyl-1H-pyrazol-5-amine](/img/structure/B2475333.png)
![1'-((4-(trifluoromethoxy)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2475336.png)

![2-(4-fluorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B2475339.png)
![5-((3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2475340.png)


![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)benzamide](/img/structure/B2475349.png)

![3-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B2475352.png)



